molecular formula C10H19NO4 B1524025 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid CAS No. 1387445-53-5

4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

Cat. No.: B1524025
CAS No.: 1387445-53-5
M. Wt: 217.26 g/mol
InChI Key: FNYRVJJDNPAVSS-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid (CAS 259857-57-3) is a protected amino acid derivative featuring a tert-butoxycarbonyl (BOC) group on the amino moiety and a methyl substituent at the third carbon of the butanoic acid backbone . Its molecular formula is C₁₀H₁₉NO₄, with a molecular weight of 217.26 g/mol. Key physical properties include:

  • Density: 1.081 g/cm³ (predicted)
  • Boiling Point: 363.2 ± 25.0 °C (predicted)
  • pKa: 4.72 ± 0.10 (predicted)

This compound is widely utilized in peptide synthesis as a building block, where the BOC group protects the amine during coupling reactions. Its methyl branch introduces steric hindrance, which can influence reaction kinetics and regioselectivity. Storage recommendations for similar BOC-protected acids suggest maintaining powders at -20°C to ensure stability .

Properties

IUPAC Name

3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYRVJJDNPAVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901181480
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID901181480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1387445-53-5
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1387445-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901181480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid involves several steps. Typically, it starts with the corresponding amino acid, which undergoes a reaction with tert-butyl dicarbonate ((Boc)2O) in the presence of a base like sodium bicarbonate. The reaction is usually conducted in an aqueous medium or in a solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrially, the production of this compound follows similar steps but on a larger scale. The process involves rigorous quality control to ensure the purity and stability of the compound, often employing large-scale batch reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group, allowing the underlying amino acid to be available for further reactions. It can also participate in substitution reactions where the protecting group is replaced by another functional group.

Common Reagents and Conditions: Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane or methanol. For substitution reactions, reagents like hydrochloric acid or various bases are often used, depending on the desired transformation.

Major Products Formed: The major product of deprotection is the free amino acid, which can then participate in peptide bond formation or other organic synthesis reactions. Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, 4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is used extensively in peptide synthesis. Its stability allows for selective reactions that enable the stepwise construction of peptides and proteins.

Biology: This compound is instrumental in studying protein-protein interactions and enzyme mechanisms. It serves as a protected building block in the synthesis of peptide-based substrates and inhibitors.

Medicine: It finds applications in drug development, particularly in the design of peptide-based therapeutics. The ability to selectively deprotect and modify the compound makes it valuable for creating diverse drug candidates.

Industry: Beyond research labs, this compound is used in the pharmaceutical industry for large-scale peptide synthesis. Its stability during storage and handling makes it an attractive choice for industrial applications.

Mechanism of Action

Exerting Effects: The primary mechanism involves the protection and deprotection of the amino group. The tert-butoxycarbonyl group protects the amino functionality from undesired reactions, and its removal unveils the reactive amino group for subsequent biochemical or chemical processes.

Molecular Targets and Pathways: The molecular targets often include enzymes and receptors where the resulting peptides or modified amino acids interact. The pathways involve standard peptide synthesis routes where the compound acts as an intermediate.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Functional Group Variations

(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid (CAS 34582-32-6)
  • Formula: C₁₃H₂₃NO₆
  • Molecular Weight : 289.32 g/mol
  • Key Features: Incorporates a 4-oxo (keto) group, converting the carboxylic acid chain into a γ-keto acid. This structural change enhances electrophilicity at the β-carbon, enabling nucleophilic additions.
(2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid (CAS 101759-72-2)
  • Key Features: Contains an N-methyl and a 3-hydroxyl group. The N-methylation reduces hydrogen-bonding capacity, impacting interactions in peptide chains. The hydroxyl group introduces hydrogen-bond donor properties, enhancing water solubility but requiring protection during acidic or oxidative reactions .
2-([(tert-Butoxy)carbonyl]amino)-4-methoxy-3-methylbutanoic acid (CAS 1505260-39-8)
  • Key Features : A 4-methoxy substituent replaces the terminal methyl group. The electron-donating methoxy group may raise the carboxylic acid’s pKa (reducing acidity) and increase lipophilicity, affecting membrane permeability in biological systems .

Cyclic and Fluorinated Derivatives

rac-(1R,2R,3S)-3-{[(tert-Butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclobutane-1-carboxylic acid
  • Molecular Weight : 283.25 g/mol
  • Key Features : A cyclobutane ring imposes conformational rigidity, while the trifluoromethyl group introduces strong electron-withdrawing effects. This combination enhances metabolic stability and lipophilicity, making it favorable for medicinal chemistry applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups pKa Notable Properties
Target Compound 259857-57-3 C₁₀H₁₉NO₄ 217.26 BOC-amino, 3-methyl 4.72 Moderate acidity, steric hindrance
(S)-4-Oxo Derivative 34582-32-6 C₁₃H₂₃NO₆ 289.32 BOC-amino, 4-oxo N/A Enhanced electrophilicity, polar
N-Methyl-3-Hydroxy Derivative 101759-72-2 N/A N/A BOC-N-methyl, 3-hydroxyl N/A Increased solubility, oxidation-sensitive
4-Methoxy Derivative 1505260-39-8 N/A N/A BOC-amino, 4-methoxy, 3-methyl N/A Elevated pKa, lipophilic
Cyclobutane-Trifluoromethyl Derivative N/A N/A 283.25 Cyclobutane, CF₃ N/A Rigid backbone, high metabolic stability

Key Research Findings

  • Steric Effects : The 3-methyl group in the target compound slows reaction rates in peptide couplings compared to linear analogs due to steric hindrance .
  • Solubility Trends : Hydroxyl-containing derivatives (e.g., CAS 101759-72-2) exhibit improved aqueous solubility, whereas trifluoromethylated or methoxy-substituted analogs are more lipophilic .
  • Stability : BOC-protected compounds generally require low-temperature storage (-20°C) to prevent deprotection, especially those with reactive groups like oxo or hydroxyl .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid, commonly referred to as Boc-3-methyl-L-valine, is a chiral amino acid derivative with significant implications in pharmaceutical and biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis to protect amines during various reactions, enhancing its utility in drug development and synthesis.

  • Molecular Formula : C₁₁H₂₁N₁O₄
  • Molecular Weight : 231.29 g/mol
  • Structure : The compound contains a branched side chain characteristic of certain amino acids, which influences its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in the context of drug development and metabolic pathways.

Key Biological Activities

  • Enzyme Interaction : The compound may interact with various enzymes, influencing metabolic pathways. Although specific interaction data for this compound is limited, similar amino acid derivatives have been shown to affect enzyme kinetics and binding affinities.
  • Therapeutic Potential : Its derivatives are being explored for developing new therapeutic agents targeting specific biological pathways, particularly in pain management and anti-inflammatory applications .
  • Pharmacological Applications : The compound's structure suggests potential applications in synthesizing biologically active molecules, particularly those targeting receptors involved in metabolic processes.

Case Study 1: Synthesis and Characterization

A study focusing on the synthesis of Boc-3-methyl-L-valine revealed that the compound can be synthesized through multi-step processes involving protection-deprotection strategies typical for amino acids. The study emphasized the importance of the Boc group in enhancing the stability and reactivity of the amino acid during synthesis.

Case Study 2: Interaction with Biological Systems

Research on similar compounds has shown that they can modulate biological pathways by interacting with specific receptors or enzymes. For instance, compounds with structural similarities to Boc-3-methyl-L-valine have demonstrated significant activity against various biological targets, suggesting that this compound may also possess similar capabilities .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acidC₁₁H₂₃N₁O₄Hydroxyl group increases polarityEnhanced solubility and potential bioactivity
(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC₁₁H₂₃N₁O₄Hydroxyl group presentDifferent biological activities due to structural differences
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acidC₁₁H₂₃N₁O₄Structural isomer with potential differencesVaries significantly in biological effects due to stereochemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
Reactant of Route 2
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4-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanoic acid

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